

Cyclofenchene CAS number and molecular structure.

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Compound of Interest

Compound Name: Cyclofenchene

Cat. No.: B15495096

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An In-depth Technical Guide to Cyclofenchene

This technical guide provides a comprehensive overview of **Cyclofenchene**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and insights into its biological context, supported by structured data and workflow visualizations.

Core Chemical Identification

Cyclofenchene, a tricyclic monoterpene, is a notable compound found in various essential oils. Its unique structural framework makes it a subject of interest in chemical and pharmacological research.

Identifier	Value	Reference
CAS Number	488-97-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₆	[1] [2] [3] [4] [5] [6]
IUPAC Name	1,3,3-trimethyltricyclo[2.2.1.0 ^{2,6}]heptane	[1] [3]
Synonyms	Cyclofenchene, 1,3,3-Trimethyltricyclo(2.2.1.0 ^{2,6})heptane	[1]
Molecular Weight	136.23 g/mol	[1]
Canonical SMILES	<chem>CC1(C2CC3C1C3(C2)C)C</chem>	[1]
InChI Key	NZXWDTCLMXDSHY-UHFFFAOYSA-N	[1] [3] [4] [5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Cyclofenchene**. These parameters are crucial for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Conditions	Reference
Boiling Point	143.0 - 143.5 °C	at 754.00 mm Hg	[2]
145.0 °C	at 760.00 mm Hg	[2]	
Specific Gravity	0.8603	at 20.00 °C	[2]
Refractive Index	1.4515	at 20.00 °C	[2]
Vapor Pressure	6.812 mmHg (est.)	at 25.00 °C	[2]
Flash Point	78.00 °F (25.70 °C) (est.)	TCC	[2]
Water Solubility	7.484 mg/L (est.)	at 25 °C	[2]
LogP (o/w)	3.975 (est.)	[2]	

Molecular Structure

Cyclofenchene possesses a rigid tricyclic structure, which is a variant of the bornane skeleton.



2D Structure:

3D Conformer:  3D structure of Cyclofenchene

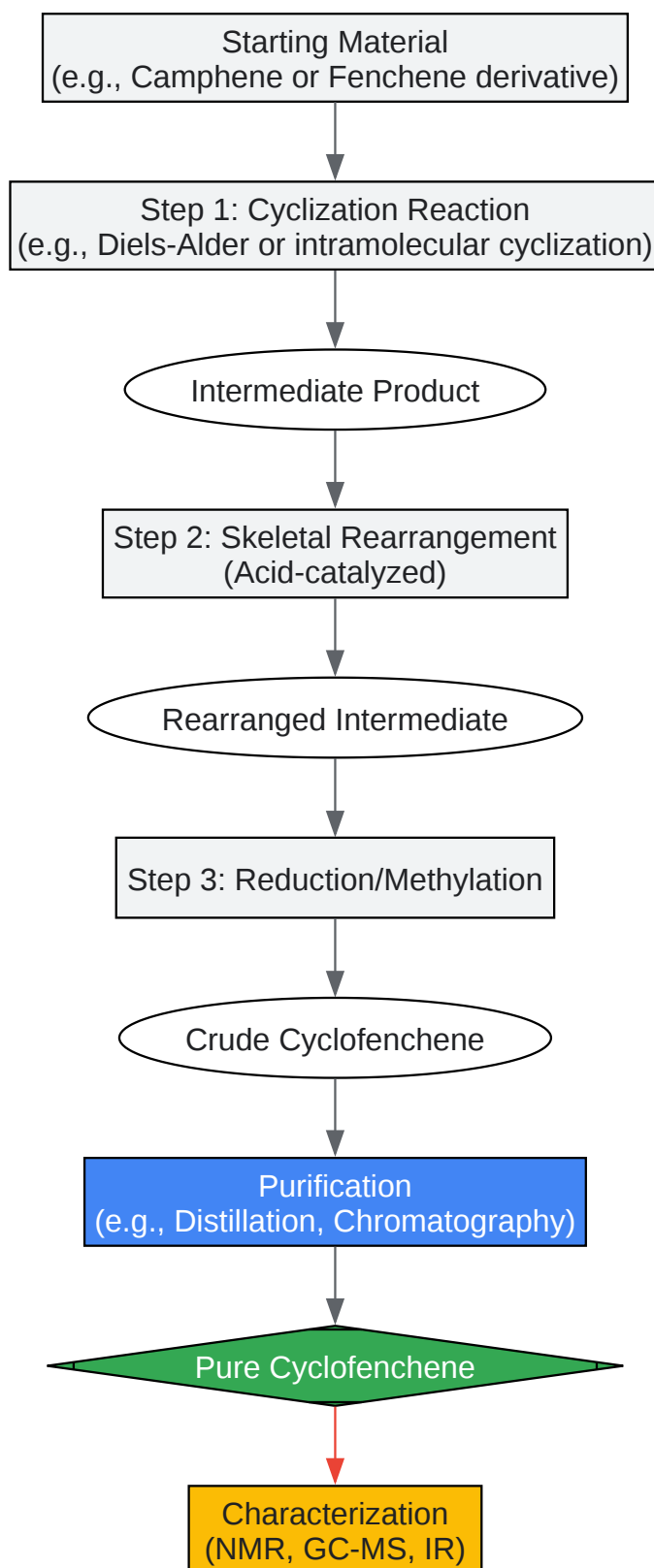
Image Source: PubChem CID 79022.[1]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the synthesis or biological evaluation of pure **Cyclofenchene** are not extensively documented in publicly available literature, a generalized

workflow for the synthesis of such bridged tricyclic compounds can be conceptualized.

The synthesis of a complex tricyclic system like **Cyclofenchene** typically involves multiple steps, including the formation of key ring structures and functional group interconversions. The following diagram illustrates a potential logical workflow.



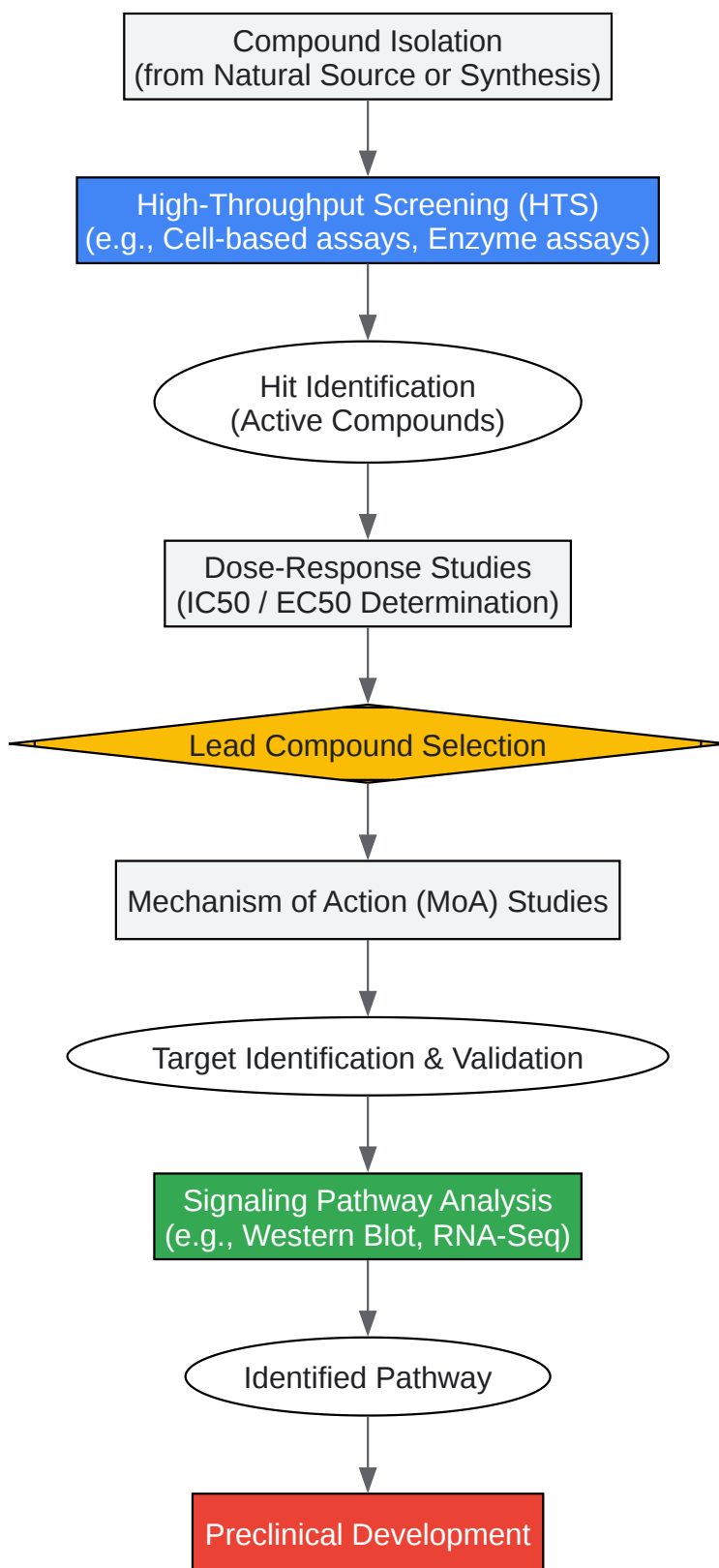
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Caption: Conceptual workflow for the synthesis of **Cyclofenchene**.

Biological Context and Research Directions

Cyclofenchene has been identified as a component in the essential oils of plants such as *Ocimum basilicum* (basil) and *Chrysanthemum indicum*.^[1] The essential oil of *Salvia tomentosa*, which contains **cyclofenchene**, has been noted for its antibacterial properties.^[2] However, the specific contribution of **Cyclofenchene** to this activity is an area for further investigation.

For drug development professionals, a critical step is to screen compounds like **Cyclofenchene** for biological activity and to elucidate their mechanism of action. The following diagram outlines a standard workflow for this process.



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Caption: General workflow for bioactivity screening.

This guide provides foundational technical data and conceptual workflows relevant to **Cyclofenchene**. Further empirical studies are required to fully elucidate its synthetic pathways and pharmacological potential.

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